molecular formula C13H10O4 B2844107 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 82119-77-5

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B2844107
CAS No.: 82119-77-5
M. Wt: 230.219
InChI Key: INVQLJVWNLVXMU-UHFFFAOYSA-N
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Description

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative featuring an allyl group (-CH₂CH=CH₂) at position 8, a ketone at position 2, and a carboxylic acid substituent at position 2. This compound belongs to the chromene family, which is characterized by a fused benzene and pyrone ring system.

Properties

IUPAC Name

2-oxo-8-prop-2-enylchromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVQLJVWNLVXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dry acetone.

Major Products:

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus30 µg/mL
This compoundEscherichia coli40 µg/mL
This compoundPseudomonas aeruginosa50 µg/mL

Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against resistant bacterial strains. The results demonstrated that modifications at the chromene ring significantly enhanced antimicrobial activity, highlighting its potential as a therapeutic agent against infections.

2. Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Table 2: COX Inhibition Potency

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound4570

Case Study: In Vivo Anti-inflammatory Effects
In animal models, treatment with this compound resulted in a marked reduction in inflammation markers, suggesting its potential use in managing inflammatory diseases.

Medicinal Chemistry Applications

1. Enzyme Inhibition

Research has indicated that this compound can inhibit enzymes like pancreatic lipase, which is relevant for obesity treatment by reducing dietary fat absorption.

Table 3: Enzyme Inhibition Mechanism

EnzymeMode of Action
Pancreatic lipaseCompetitive inhibition

Case Study: Lipase Inhibition
A study demonstrated that this compound effectively inhibited pancreatic lipase activity, leading to decreased fat digestion and absorption in experimental models.

Material Science Applications

1. Photocleavable Protecting Groups

The compound is being explored for its use as a photocleavable protecting group in organic synthesis, particularly in the development of pH-sensitive polymers for biomedical applications.

Table 4: Photophysical Properties

PropertyValue
Absorption Maximum (nm)350
Emission Maximum (nm)450
Quantum Yield0.25

Case Study: Photophysical Characterization
Recent research characterized the photophysical properties of the compound, revealing its potential utility in organic light-emitting diodes (OLEDs) and laser dyes due to its solid-state fluorescence.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Coumarin-3-carboxylic Acid Derivatives
Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Features (¹H-NMR/IR) References
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Naphtho-fused chromene ring 240.21 235.1–236.5 δ 9.34 (s, 1H), 1769 cm⁻¹ (C=O)
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid -OH at position 7 206.15 Not reported IR: Broad -OH stretch (~3400 cm⁻¹)
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid -Br at position 6 269.05 Not reported ESI-HRMS: m/z 268.94 (M⁻)
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid -OCH₃ at position 8 222.18 215–218 δ 3.81 (s, 3H, -OMe), 1750 cm⁻¹ (C=O)
8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid -OH at position 8 206.15 270–271 δ 9.76 (s, -OH), 3421 cm⁻¹ (-OH)
8-Allyl-2-oxo-2H-chromene-3-carboxylic acid -CH₂CH=CH₂ at position 8 232.22* Not reported Predicted: δ 5.8–5.2 (allyl protons), 1670–1750 cm⁻¹ (C=O) N/A

*Calculated molecular weight.

Physicochemical and Spectral Comparisons

  • Melting Points : Fused-ring systems (e.g., naphtho-fused 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibit higher melting points (235–236°C) due to enhanced crystallinity and π-stacking . Hydroxy-substituted derivatives (e.g., 8-hydroxy analogue) show even higher melting points (270–271°C) due to hydrogen bonding .
  • Spectral Signatures :
    • ¹H-NMR : Allyl protons in 8-allyl derivatives would appear as multiplet signals at δ 5.2–5.8 (vinyl protons) and δ 3.5–4.0 (methylene adjacent to the chromene ring).
    • IR : Carboxylic acid C=O stretches are observed at 1670–1750 cm⁻¹, while hydroxyl groups show broad peaks near 3400 cm⁻¹ .

Biological Activity

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10O4\text{C}_{12}\text{H}_{10}\text{O}_4

This structure features a chromene core with an allyl group at the 8-position and a carboxylic acid functional group at the 3-position. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and microbial growth, thereby exhibiting potential as an anticancer and antimicrobial agent.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 62.5–125 μM .

Pathogen MIC (μM)
Staphylococcus aureus62.5–125
Enterococcus faecalis62.5–125
Escherichia coli100–200

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Study on Chagas Disease

A notable study evaluated a library of coumarins, including derivatives like this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated promising inhibitory effects on the enzyme glyceraldehyde-3-phosphate-dehydrogenase (gGAPDH), with IC50 values ranging from 80 to 130 µM .

Cytotoxicity Assessment

Research assessing the cytotoxic effects of this compound on human cancer cell lines revealed significant cytotoxicity at concentrations above 50 µM. The study utilized various assays to determine cell viability and apoptosis rates, confirming its potential as a therapeutic agent .

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